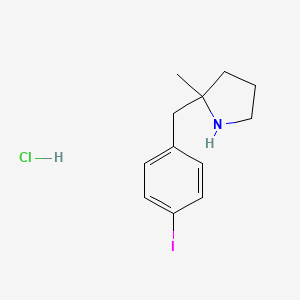

(1-烯丙环戊-3-烯-1-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methanol, a similar compound, has been extensively studied. One method involves the use of biomass-derived syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming . Another method involves the use of reactive distillation, which is comparable to the conventional process that uses a packed bed reactor .Chemical Reactions Analysis

The chemical reactions involving methanol have been studied extensively. For instance, thermodynamic analysis for methanol synthesis using biomass-derived syngas has been conducted . Additionally, methanol production via CO2 hydrogenation has been explored .科学研究应用

溶剂介导烯丙基化

甲醇促进了烯丙基三甲基锡向异丁醛的加成,产生了均烯丙基醇,而不需要添加催化剂。此过程在甲醇中通过四烯丙基锡显着加速,强调了甲醇在提高反应速率和促进产物与锡残留物轻松分离中的作用,表明通过与羰基氧的氢键形成主要的溶剂活化影响 (Cokley 等人,1997).

手性烯丙醇的环氧化

手性非环烯丙醇已使用锰(salen)和铁(卟啉)配合物化学选择性、区域选择性和非对映选择性地环氧化,氢键对于观察到的羟基定向至关重要。这项研究强调了溶剂和底物结构在确定反应结果中的细微作用 (Adam* 等人,1999).

环戊烯酮的还原

三氯环戊烯酮在甲醇中的氢化导致完全脱氯和环戊烷-1,2,4-三酮的形成,突出了涉及 (1-烯丙基环戊-3-烯-1-基)甲醇衍生物的还原反应中的特定应用 (Egorov 等人,2019).

镍催化的直接偶联

炔烃和甲醇的镍催化直接偶联生成烯丙醇,证明了甲醇在 C-C 键偶联反应中作为可再生 C1 来源的用途,为合成有价值的化合物提供了一种高效且选择性的方法 (Chen 等人,2021).

由甲醇和烯丙醇合成

使用金属氧化物催化剂从甲醇和烯丙醇中选择性合成 3-甲氧基-1-丙醇,说明了甲醇在烯丙醇加成反应中的潜力,提供了对碱性位点作用和甲氧离子产生的见解 (Yamakawa 等人,2001).

安全和危害

未来方向

The future directions in the field of methanol research involve the conversion of methane to methanol. This process is seen as a promising approach to utilize natural gas and renewable energy . Additionally, the use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol is being explored .

属性

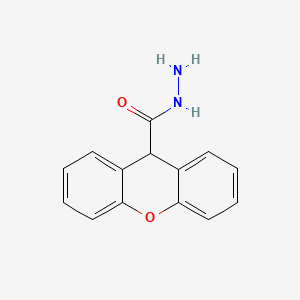

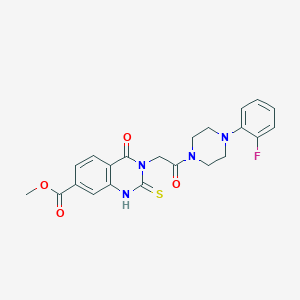

IUPAC Name |

(1-prop-2-enylcyclopent-3-en-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2-4,10H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSOSBPDGBOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)